An In-depth Technical Guide to N-(2-nitrophenyl)quinazolin-4-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-(2-nitrophenyl)quinazolin-4-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among its myriad derivatives, N-(2-nitrophenyl)quinazolin-4-amine emerges as a compound of significant interest, strategically functionalized for potential applications in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, its physicochemical and spectroscopic properties, and a discussion of its potential biological significance, grounded in the established pharmacology of the 4-aminoquinazoline class.
Chemical Structure and Properties
N-(2-nitrophenyl)quinazolin-4-amine is an aromatic amine derivative characterized by a quinazoline core linked to a 2-nitrophenyl group via a secondary amine bridge at the 4-position. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule.
Caption: Chemical structure of N-(2-nitrophenyl)quinazolin-4-amine.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 88404-42-6 | [1] |
| Molecular Formula | C₁₄H₁₀N₄O₂ | [1] |
| Molecular Weight | 266.26 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred |
| SMILES | O=[O-] | [1] |
Synthesis of N-(2-nitrophenyl)quinazolin-4-amine
The most direct and widely employed method for the synthesis of 4-aminoquinazoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloroquinazoline precursor with a primary amine.[2][3] This approach is highly versatile and allows for the introduction of a diverse range of substituents at the 4-position.
Caption: Synthetic workflow for N-(2-nitrophenyl)quinazolin-4-amine.
Experimental Protocol: A Representative Synthesis
The following protocol describes a plausible method for the synthesis of N-(2-nitrophenyl)quinazolin-4-amine. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary to achieve optimal yields and purity.
Materials:
-
4-Chloroquinazoline
-
2-Nitroaniline
-
Anhydrous isopropanol (or another suitable high-boiling solvent like dioxane or DMF)
-
A suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Standard laboratory glassware for reflux and work-up
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Purification apparatus (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinazoline (1.0 equivalent) and 2-nitroaniline (1.0-1.2 equivalents) in anhydrous isopropanol.
-
Addition of Base: Add the base (e.g., triethylamine, 1.5-2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent can be removed under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to yield the pure N-(2-nitrophenyl)quinazolin-4-amine.
Causality in Experimental Choices:
-
Solvent: A high-boiling polar aprotic or protic solvent is chosen to facilitate the dissolution of the reactants and to allow the reaction to be conducted at an elevated temperature, which is often necessary to overcome the activation energy of the SNAr reaction.[4]
-
Base: The inclusion of a non-nucleophilic organic base is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive.[4]
-
Equivalents of Amine: A slight excess of the amine nucleophile can be used to drive the reaction to completion.
Spectroscopic Profile (Predicted)
While specific experimental spectra for N-(2-nitrophenyl)quinazolin-4-amine are not widely published, a predicted spectroscopic profile can be constructed based on the known spectral characteristics of the quinazoline and nitrophenyl moieties.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Quinazoline Protons: A set of signals in the aromatic region (typically δ 7.5-8.8 ppm) corresponding to the protons on the quinazoline ring system. The proton at position 2 of the quinazoline ring is expected to appear as a singlet at a downfield chemical shift.
-
Nitrophenyl Protons: A distinct set of signals in the aromatic region corresponding to the four protons of the 2-nitrophenyl group. The electronic environment of these protons will be influenced by the nitro group and the amine linker.
-
Amine Proton: A broad singlet corresponding to the N-H proton, which may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
The spectrum is expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The chemical shifts of the carbons in the quinazoline and nitrophenyl rings will be in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the nitro group will be significantly deshielded.
IR (Infrared) Spectroscopy
-
N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of sharp absorption bands in the region of 1500-1650 cm⁻¹ characteristic of the quinazoline ring system.
-
N-O Stretch: Strong absorption bands in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) corresponding to the nitro group.
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.26 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the quinazoline ring.
Potential Biological Activity and Applications in Drug Development
The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[7] Derivatives of this core are known to exhibit a broad range of pharmacological activities.
Anticancer Potential
A significant number of 4-aminoquinazoline derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. For example, gefitinib and erlotinib are well-known EGFR (Epidermal Growth Factor Receptor) inhibitors used in the treatment of non-small cell lung cancer.[2] The N-phenyl group at the 4-position is a key pharmacophoric feature for this activity. The introduction of a 2-nitrophenyl group could modulate the binding affinity and selectivity for various kinase targets.
Anti-inflammatory and Other Activities
Quinazoline derivatives have also been reported to possess anti-inflammatory, antimicrobial, and anticonvulsant properties.[8][9] The specific biological activities of N-(2-nitrophenyl)quinazolin-4-amine would need to be elucidated through dedicated in vitro and in vivo screening assays. The nitro group could also serve as a handle for further chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
As a novel chemical entity with limited toxicological data, N-(2-nitrophenyl)quinazolin-4-amine should be handled with care in a laboratory setting. Standard safety precautions for handling chemical reagents should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N-(2-nitrophenyl)quinazolin-4-amine is a strategically designed molecule that holds promise for further investigation in the field of medicinal chemistry. Its synthesis is accessible through established methodologies, and its structure incorporates the pharmacologically significant 4-aminoquinazoline scaffold. While detailed experimental data on its properties and biological activities are currently limited, this technical guide provides a solid foundation for researchers to initiate studies on this compound. Further exploration of its synthesis, characterization, and biological evaluation is warranted to unlock its full therapeutic potential.
References
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